An In-Depth Technical Guide to 2,3,5,6-Tetrachlorobenzotrifluoride
An In-Depth Technical Guide to 2,3,5,6-Tetrachlorobenzotrifluoride
This guide provides a comprehensive technical overview of 2,3,5,6-tetrachlorobenzotrifluoride, a key intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, reactivity, and safe handling protocols, underpinned by field-proven insights and authoritative references.
Introduction and Strategic Importance
2,3,5,6-Tetrachlorobenzotrifluoride, systematically named 1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest in synthetic chemistry. Its molecular structure, featuring a trifluoromethyl group and four chlorine atoms strategically positioned on a benzene ring, imparts unique reactivity and makes it a versatile building block for complex molecular architectures.[1] The presence of both electron-withdrawing chlorine atoms and the strongly electron-withdrawing trifluoromethyl group influences the electronic properties of the aromatic ring, rendering it susceptible to specific chemical transformations.
The primary utility of this compound lies in its role as a precursor for a diverse range of high-value chemicals. In the agrochemical industry, it serves as a foundational component in the development of novel pesticides and herbicides.[1] Similarly, in the pharmaceutical sector, it is a crucial intermediate for the synthesis of active pharmaceutical ingredients (APIs), enabling the exploration of new therapeutic agents.[1] The strategic placement of the chloro and trifluoromethyl substituents allows for selective functionalization, a critical aspect in structure-activity relationship (SAR) studies during drug discovery and crop protection research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,3,5,6-tetrachlorobenzotrifluoride is paramount for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Source |
| IUPAC Name | 1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene | [1] |
| CAS Number | 7656-99-7 | [1] |
| Molecular Formula | C₇HCl₄F₃ | [1] |
| Molecular Weight | 283.88 g/mol | |
| Physical State | Liquid (at standard conditions) | Assumed based on related compounds |
| Boiling Point | ~242 °C (Predicted for isomer) | |
| Density | ~1.66 g/cm³ (Predicted for isomer) | |
| Solubility | Insoluble in water | [2] |
Synthesis and Reactivity
The synthesis of polychlorinated and polyfluorinated aromatic compounds often involves multi-step processes. While a specific, detailed experimental protocol for the direct synthesis of 2,3,5,6-tetrachlorobenzotrifluoride is not widely published, analogous synthetic strategies for similar compounds provide a logical framework. A plausible synthetic approach could involve the chlorination of a trifluoromethylbenzene precursor.
For instance, the synthesis of related trifluorobenzene derivatives often employs nitration followed by fluorination and subsequent reduction and diazotization reactions.[3] A general workflow for the synthesis of a polychlorinated aromatic compound is depicted below.
Caption: A generalized workflow for the synthesis of polychlorinated aromatic compounds.
The reactivity of 2,3,5,6-tetrachlorobenzotrifluoride is largely dictated by the electronic nature of its substituents. The electron-withdrawing trifluoromethyl and chloro groups make the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution. However, the high degree of chlorination can also sterically hinder certain reactions.
A key area of reactivity for such polychlorinated aromatic compounds is in transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bonds can be activated by palladium or other transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for introducing diverse functionalities onto the aromatic core.[4]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for halogenated aromatic compounds. This protocol is based on established methods for similar substrates and serves as a starting point for optimization.[4]
Objective: To synthesize a biaryl compound from 2,3,5,6-tetrachlorobenzotrifluoride and an arylboronic acid.
Materials:
-
2,3,5,6-Tetrachlorobenzotrifluoride
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add 2,3,5,6-tetrachlorobenzotrifluoride (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the solvent mixture (e.g., 4:1 Dioxane/Water, 10 mL) and the base (2.0 mmol of K₂CO₃).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Self-Validation: The success of the reaction can be validated by analyzing the purified product using spectroscopic methods such as NMR and mass spectrometry to confirm the expected molecular structure and mass.
Spectral Characterization
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a single singlet in the aromatic region, corresponding to the lone proton on the benzene ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups and is anticipated to be downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be more complex, showing distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the attached chlorine and trifluoromethyl groups.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.[5][6] For 2,3,5,6-tetrachlorobenzotrifluoride, a single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to a highly chlorinated aromatic ring. For a related compound, 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride, the ¹⁹F NMR signals for the fluorine atoms on the ring appear between -118.0 ppm and -160.5 ppm, while the trifluoromethyl group signal is not observed in that region, indicating it would be further upfield or downfield.[7]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the C-Cl and C-F bonds. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.[8][9] Strong absorptions corresponding to C-Cl and C-F stretching will be present in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 283.88 g/mol . Due to the presence of four chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions containing chlorine.
Safety, Handling, and Toxicology
As a polychlorinated and polyfluorinated aromatic compound, 2,3,5,6-tetrachlorobenzotrifluoride should be handled with caution in a well-ventilated laboratory fume hood. While a specific, comprehensive toxicological profile for this compound is not available, data from related chlorinated and fluorinated benzotrifluorides indicate potential for irritation and toxicity.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors or mists. Work in a well-ventilated area or a fume hood.[10]
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.
-
Eye Contact: Avoid contact with eyes. In case of contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Toxicological Insights from Related Compounds: Studies on related compounds, such as p-chloro-α,α,α-trifluorotoluene, indicate potential for toxicity.[11] Polychlorinated biphenyls (PCBs), which share some structural similarities, are known for their persistence in the environment and potential for chronic toxicity. Therefore, it is prudent to treat 2,3,5,6-tetrachlorobenzotrifluoride as a potentially hazardous substance and minimize exposure.
The following diagram illustrates the standard safety protocol for handling halogenated aromatic compounds.
Caption: Standard safety protocol for handling halogenated aromatic compounds.
Applications in Advanced Synthesis
The unique structural features of 2,3,5,6-tetrachlorobenzotrifluoride make it a valuable synthon for creating complex molecules with desirable biological or material properties.
Agrochemicals
In the field of agrochemicals, the introduction of fluorine and chlorine atoms into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity. The trifluoromethyl group, in particular, is a common feature in many modern pesticides and herbicides due to its ability to block metabolic pathways and improve efficacy. 2,3,5,6-Tetrachlorobenzotrifluoride provides a scaffold to which other functional groups can be added to develop new crop protection agents.
Pharmaceuticals
In medicinal chemistry, the strategic incorporation of halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The trifluoromethyl group can enhance binding affinity to target proteins and improve metabolic stability. The tetrachlorinated benzene ring of 2,3,5,6-tetrachlorobenzotrifluoride can be functionalized through cross-coupling reactions to build complex molecular frameworks for new therapeutic agents.
Conclusion
2,3,5,6-Tetrachlorobenzotrifluoride is a specialized chemical intermediate with significant potential in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its polychlorinated and trifluoromethylated aromatic structure provides a unique platform for chemical diversification. While a comprehensive dataset on its properties and synthesis is still emerging, this guide provides a foundational understanding based on available data and analogies to related compounds. As with any specialized chemical, adherence to strict safety protocols is essential for its handling and use in research and development.
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